molecular formula C9H15ClN4 B1500684 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride CAS No. 1185320-09-5

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

Cat. No.: B1500684
CAS No.: 1185320-09-5
M. Wt: 214.69 g/mol
InChI Key: PHISBLICWHTCNQ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride (CAS 1185320-09-5) is a versatile piperazine-pyrazine hybrid compound of significant interest in medicinal chemistry and pharmaceutical research. Piperazine derivatives are frequently incorporated into drug molecules to optimize pharmacokinetic properties and serve as structural scaffolds for arranging pharmacophoric groups in the correct spatial orientation for target interaction . The molecular framework is designed for the synthesis of novel bioactive molecules, particularly in the development of potential therapeutics targeting central nervous system disorders, with pyrazine derivatives documented in patent literature for potential use in treating conditions such as anxiety, pain, and Parkinson's disease . The compound's structure features a piperazine ring linked via a methylene bridge to a pyrazine heterocycle, presenting multiple nitrogen sites for further chemical modification and structure-activity relationship studies. With a molecular formula of C9H15ClN4 and a molecular weight of 214.70 , this chemical building block is provided as a high-purity solid for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;/h1-2,7,10H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHISBLICWHTCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671805
Record name 2-[(Piperazin-1-yl)methyl]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-09-5
Record name 2-[(Piperazin-1-yl)methyl]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}ClN4_4
  • Molecular Weight : 232.71 g/mol

This compound features a pyrazine ring substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound may act as a ligand for various receptors, including histamine and sigma receptors, influencing pain perception and neurological functions .
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cancer progression, such as histone deacetylases (HDACs), thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of Mycobacterium tuberculosis with IC50_{50} values ranging from 1.35 to 2.18 μM . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.

Anticancer Activity

This compound has shown promise in anticancer applications. A study highlighted that pyrazine-modified compounds demonstrated strong cytotoxic effects against various cancer cell lines, with IC50_{50} values often below 10 μM . The compound's ability to induce apoptosis and inhibit tumor growth makes it a candidate for further investigation in cancer therapy.

Study 1: Analgesic Properties

A study explored the analgesic effects of piperazine derivatives, including those structurally related to this compound. The results indicated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, suggesting potential therapeutic applications in pain management .

Study 2: Antitubercular Activity

Another investigation focused on the synthesis and evaluation of piperazine-based compounds against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited significant antitubercular activity, warranting further exploration of their pharmacological profiles .

Data Tables

Biological ActivityCompound TypeIC50_{50} (μM)Reference
AntimicrobialPyrazine Derivative1.35 - 2.18
AnticancerPyrazine Hybrid<10
AnalgesicPiperazine DerivativeN/A

Scientific Research Applications

Antinociceptive Activity

Recent studies have highlighted the potential of piperazine derivatives, including 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, as dual-action ligands targeting histamine H3 and sigma-1 receptors. This dual action has shown promise in treating nociceptive and neuropathic pain, with compounds exhibiting significant analgesic activity in preclinical models .

Antitubercular Activity

Research has indicated that piperazine-containing compounds can serve as effective agents against Mycobacterium tuberculosis. A series of substituted piperazine derivatives were synthesized and evaluated for their anti-tubercular properties, demonstrating that modifications to the piperazine ring can enhance efficacy against tuberculosis .

Anticancer Properties

Compounds derived from pyrazine and piperazine scaffolds have been investigated for their potential as FGFR (Fibroblast Growth Factor Receptor) inhibitors, which are crucial in the treatment of various proliferative disorders and cancers. The structure of this compound may offer a scaffold for developing new anticancer agents targeting these pathways .

Case Study 1: Pain Management

A recent study explored the analgesic effects of a piperazine derivative similar to this compound in animal models of pain. The compound demonstrated significant reduction in pain responses compared to control groups, suggesting its potential as a therapeutic agent for chronic pain conditions .

Case Study 2: Tuberculosis Treatment

In a study evaluating anti-tubercular activity, several piperazine derivatives were tested against Mycobacterium tuberculosis H37Ra. Among them, derivatives with a pyrazine core exhibited notable activity, indicating that structural modifications around the piperazine moiety can lead to enhanced therapeutic efficacy against tuberculosis .

Chemical Reactions Analysis

Acylation Reactions

The secondary amines in the piperazine ring readily undergo acylation with electrophilic agents. For example:

  • Reaction with acid chlorides :
    In DMF solvent, 2-(piperazin-1-ylmethyl)pyrazine reacts with acyl chlorides (e.g., trifluoroacetyl chloride) in the presence of triethylamine to form N-acyl derivatives. This reaction proceeds at 0–5°C with >85% yield .

ReagentConditionsProductYieldSource
Trifluoroacetyl chloride0–5°C, DMF, Et₃NN-Trifluoroacetyl-piperazine derivative92.6%
Pyrazine-2-carbonyl chlorideRT, HATU, DIPEAPyrazine-2-carboxamide conjugate78%

Key Insight : Acylation occurs preferentially at the less hindered piperazine nitrogen, as steric effects from the pyrazine-methyl group influence regioselectivity .

Alkylation and Salt Formation

The compound forms stable salts and undergoes alkylation under acidic conditions:

  • Hydrochloride salt formation :
    Treatment with concentrated HCl in ethanol at 50–54°C yields the trihydrochloride salt, enhancing solubility and stability .

  • Alkylation with alkyl halides :
    Reacting with ethyl chloroacetate in methanol generates N-alkylated derivatives. Sodium bicarbonate is typically used to neutralize HCl byproducts .

Example Protocol :

Dissolve 30.05 g (0.50 mol) of 1,2-ethylenediamine in 150 mL methanol. Add ethyl chloroacetate (73.54 g, 0.60 mol) dropwise at 0–5°C. Stir for 4 hours, then add sodium methoxide (32.4 g, 0.60 mol). Filter and recrystallize to obtain alkylated product (85.4% yield).

Condensation and Cyclization

The methylene bridge facilitates condensation with carbonyl compounds:

  • Hydrazone formation :
    Reacting with hydrazine hydrate in ethanol under reflux forms hydrazones, which cyclize to triazolo-pyrazine derivatives in the presence of HCl .

Key Reaction :

2 Piperazin 1 ylmethyl pyrazine+HydrazineHCl EtOHTriazolo 4 3 a pyrazine(95.4% yield)\text{2 Piperazin 1 ylmethyl pyrazine}+\text{Hydrazine}\xrightarrow{\text{HCl EtOH}}\text{Triazolo 4 3 a pyrazine}\quad (95.4\%\text{ yield})

Conditions :

  • Temperature: 50–54°C

  • Catalyst: 36% HCl

  • Solvent: Ethanol

Nucleophilic Substitution on Pyrazine

The pyrazine ring undergoes electrophilic substitution at the 3- and 5-positions due to electron-withdrawing effects from the adjacent nitrogen atoms:

  • Chlorination :
    Reaction with POCl₃ at 110°C replaces hydroxyl groups with chlorine .

  • Amination :
    Displacement of chloro substituents by amines (e.g., piperazine) occurs in DMSO at 80°C .

SubstrateReagentProductYieldSource
2-Chloro-6-piperazinylpyrazinePiperazine2-(Piperazin-1-ylmethyl)pyrazine89%

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals:

  • Cu(II) complexes :
    Reacting with CuCl₂ in methanol forms octahedral complexes, characterized by UV-Vis absorption at λₘₐₓ = 620 nm .

  • Cd(II) coordination :
    Forms stable complexes used in catalysis, with stability constants (log K) ranging from 4.2–5.8 .

Stability and Degradation

  • Thermal decomposition :
    Degrades above 220°C, releasing HCl gas (detected via TGA-MS) .

  • Hydrolysis :
    Susceptible to acidic hydrolysis (pH < 3) at the methylene bridge, forming piperazine and pyrazine-carboxaldehyde.

Pharmacological Modifications

Derivatives show enhanced bioactivity:

  • Antitubercular analogs :
    Pyrazine-2-carbonyl conjugates exhibit IC₅₀ = 1.35–2.18 μM against Mycobacterium tuberculosis .

  • SIRT1 activators :
    Trifluoromethyl derivatives increase SIRT1 activity by 12-fold (EC₅₀ = 0.16 μM).

Comparison with Similar Compounds

MK-212 (6-Chloro-2-(1-piperazinyl)pyrazine Hydrochloride)

  • Structure : Pyrazine with a piperazinyl group at the 2-position and chlorine at the 6-position.
  • Molecular Formula : C₉H₁₂Cl₂N₅ (261.13 g/mol ).
  • Pharmacological Activity : A potent 5-HT₂C receptor agonist used in studies of anxiety and feeding behavior .
  • Comparison : The absence of chlorine in 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride may reduce 5-HT₂C affinity but improve metabolic stability due to the methylene linker .

2-(Piperidin-4-yloxy)pyrazine Hydrochloride

  • Structure : Pyrazine with a piperidin-4-yloxy substituent.
  • Molecular Formula : C₉H₁₄ClN₃O (215.68 g/mol ).
  • Key Differences : The oxygen linker and piperidine (saturated 6-membered ring) instead of piperazine (unsaturated 6-membered ring with two nitrogen atoms) alter electronic properties and hydrogen-bonding capacity.
  • Comparison : The piperazinylmethyl group in the target compound may offer stronger receptor binding due to the additional nitrogen atom, which can participate in hydrogen bonding .

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Hydrochloride

  • Structure : Pyrazine with chlorine at the 2-position and a methyl-substituted piperazine at the 3-position.
  • Molecular Formula : C₉H₁₄Cl₂N₄ (249.14 g/mol ).
  • Key Differences : The stereochemistry (R-configuration) and methyl group on piperazine influence selectivity for chiral receptors.
  • Pharmacological Activity : Likely targets CNS receptors, though specific data are unavailable .
  • Comparison : The lack of stereochemical complexity in this compound may simplify synthesis but limit target specificity .

mCPP (1-(3-Chlorophenyl)piperazine Hydrochloride)

  • Structure : Aryl-substituted piperazine (3-chlorophenyl group).
  • Molecular Formula : C₁₀H₁₂Cl₂N₂ (231.12 g/mol ).
  • Key Differences : Replacement of pyrazine with a chlorophenyl group shifts activity toward 5-HT₂B/2C receptors.
  • Pharmacological Activity : Mixed 5-HT₂B/2C agonist with applications in obesity and addiction research .
  • Comparison : The pyrazine core in the target compound may reduce off-target effects compared to aryl-substituted piperazines like mCPP .

Data Table: Structural and Pharmacological Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Pharmacological Activity References
2-(Piperazin-1-ylmethyl)pyrazine HCl Pyrazine, Piperazinylmethyl C₉H₁₄ClN₅ 243.70 Not specified (possibly 5-HT)
MK-212 Pyrazine, Cl, Piperazinyl C₉H₁₂Cl₂N₅ 261.13 5-HT₂C agonist
2-(Piperidin-4-yloxy)pyrazine HCl Pyrazine, Piperidinyloxy C₉H₁₄ClN₃O 215.68 Synthetic intermediate
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine HCl Pyrazine, Cl, Methylpiperazine C₉H₁₄Cl₂N₄ 249.14 CNS receptor modulation
mCPP 3-Chlorophenyl, Piperazine C₁₀H₁₂Cl₂N₂ 231.12 5-HT₂B/2C agonist

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride typically involves:

  • Step 1: Formation of a pyrazine derivative bearing a suitable leaving group (e.g., halogen or activated halide) at the 2-position.
  • Step 2: Nucleophilic substitution with piperazine or a protected piperazine derivative to introduce the piperazin-1-ylmethyl substituent.
  • Step 3: Hydrochloride salt formation to improve the compound's stability and solubility.

This approach aligns with synthetic routes used for related pyrazine-piperazine compounds, where halogenated pyrazines react with piperazine derivatives under controlled conditions.

Detailed Preparation Methods

Nucleophilic Substitution Using 2-Chloropyrazine Derivatives

A common method involves reacting 2-chloropyrazine or its derivatives with piperazine under basic or neutral conditions. The nucleophilic nitrogen of piperazine attacks the electrophilic carbon bearing the chlorine atom on the pyrazine ring, displacing chloride and forming the C–N bond.

  • Reaction conditions: Typically conducted in polar solvents (e.g., water, isopropanol, or DMF) at elevated temperatures (around 90–110 °C).
  • Catalysts/Base: Mild bases such as sodium carbonate or potassium carbonate are often employed to facilitate the reaction.
  • Protection: Sometimes piperazine is protected with Boc (tert-butoxycarbonyl) groups to improve selectivity and avoid over-alkylation; deprotection follows after substitution.

Example from related pyrimidine-piperazine synthesis:

  • N-Boc-piperazine and 2-chloropyrimidine undergo condensation in aqueous alkaline medium at 25–40 °C for 2–5 hours to yield 1-(2-pyrimidine)-4-Boc-piperazine.
  • Subsequent acidic hydrolysis (using 1–6 mol/L HCl) removes the Boc group, yielding the hydrochloride salt of the piperazine derivative.

This method can be adapted for pyrazine analogs, providing a mild, high-yield, and industrially scalable route.

Use of Protected Piperazine Derivatives

To control reactivity and improve product purity, piperazine is often introduced as a Boc-protected intermediate:

  • Step 1: Condensation of N-Boc-piperazine with 2-chloropyrazine in basic aqueous media.
  • Step 2: Isolation of the Boc-protected intermediate.
  • Step 3: Acidic hydrolysis with methanolic HCl or aqueous HCl to yield the free amine hydrochloride salt.

This method offers advantages in terms of:

  • Reduced impurities.
  • Easier purification.
  • Higher yields (typically above 80%).
  • Suitability for industrial production due to mild reaction conditions and aqueous solvent use.

Alternative Synthetic Routes

While direct nucleophilic substitution is the primary method, other approaches reported for related piperazine-containing heterocycles include:

  • Reductive amination: Using pyrazine aldehydes or ketones with piperazine under reducing conditions to form the C–N bond.
  • Coupling reactions: Employing activated esters or acid chlorides of pyrazine carboxylic acids with piperazine, followed by salt formation.

However, these methods are less common for this compound due to increased complexity and lower cost-effectiveness.

Reaction Conditions and Yields

Parameter Typical Range / Value Notes
Solvent Water, isopropanol, DMF Water preferred for green chemistry
Temperature 25–110 °C Higher temperatures favor substitution
Reaction time 2–24 hours Depends on substrate and solvent
Base Na2CO3, K2CO3, (NH4)2CO3 Sodium carbonate preferred
Piperazine form N-Boc-piperazine or free piperazine Boc-protected improves selectivity
Hydrochloric acid concentration 1–6 mol/L For deprotection and salt formation
Yield 70–93% High yields reported with optimized methods

Purification and Characterization

  • After reaction completion, the mixture is typically cooled, and the product is precipitated by adjusting pH or adding cold solvents such as isopropanol.
  • Filtration and washing with cold isopropanol or ether remove impurities.
  • Drying under vacuum at 40–50 °C yields the hydrochloride salt as a solid.
  • Purity is confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods (NMR, MS).

Research Findings and Industrial Applicability

  • The synthesis methods using N-Boc-piperazine and halogenated pyrazines under aqueous alkaline conditions followed by acidic hydrolysis are noted for their simplicity, high purity, and scalability.
  • These methods avoid harsh conditions, toxic solvents, and complex purification steps, making them suitable for pharmaceutical manufacturing.
  • Yields above 80% and product purities exceeding 99% have been reported, with stable hydrochloride salts facilitating storage and handling.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Advantages References
Direct nucleophilic substitution 2-chloropyrazine + piperazine 90–110 °C, polar solvent, base 70–80 Simple, direct, moderate yield
Boc-protected piperazine route Condensation (alkaline) + acid hydrolysis 25–40 °C (condensation), acidic hydrolysis 80–93 High purity, scalable, mild conditions
Reductive amination / coupling Alternative coupling strategies Variable Variable More complex, less common

Q & A

Basic: What are the standard synthetic routes for 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. For example:

  • Step 1: React pyrazine derivatives with piperazine precursors under alkaline conditions to form the core structure .
  • Step 2: Introduce methyl groups via reductive amination or alkylation, followed by HCl treatment to form the hydrochloride salt .
  • Optimization: Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF), and employ catalysts like triethylamine to improve yield . Purification via recrystallization or column chromatography ensures >95% purity .

Basic: Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify piperazine and pyrazine moieties (e.g., δ 2.5–3.5 ppm for piperazine protons) .
    • Mass Spectrometry: ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to C9H14ClN5) .
  • Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition points (>200°C for hydrochloride salts) .

Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against specific biological targets?

Methodological Answer:

  • Target Identification: Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to screen affinity .
  • SAR Design:
    • Modifications: Systematically alter substituents on the pyrazine ring (e.g., nitro, amino groups) and piperazine side chains .
    • Activity Mapping: Compare IC50 values across analogs using dose-response curves. For example, bulky substituents may enhance receptor subtype selectivity .
  • Validation: Pair in vitro assays (e.g., cAMP modulation) with molecular docking to correlate structural features with activity .

Advanced: What methodologies are effective in resolving contradictions in reported stability data under varying environmental conditions?

Methodological Answer:

  • Controlled Stability Studies:
    • pH Dependence: Test solubility and degradation kinetics in buffers (pH 1–10) using UV-Vis spectroscopy .
    • Temperature Effects: Accelerated stability testing at 40°C/75% RH for 4 weeks, with HPLC monitoring .
  • Data Reconciliation: Apply multivariate analysis (e.g., ANOVA) to isolate factors (e.g., light exposure vs. oxidation) causing discrepancies .

Basic: What strategies enhance the aqueous solubility of this hydrochloride salt for in vitro assays?

Methodological Answer:

  • Salt Selection: Hydrochloride forms improve solubility due to ionic dissociation; confirm via pH-solubility profiling .
  • Co-Solvents: Use 10–20% DMSO or PEG-400 in aqueous buffers without precipitating the compound .
  • Micronization: Reduce particle size to <10 µm via jet milling to increase surface area and dissolution rate .

Advanced: How can in silico modeling predict the binding affinity and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., 5-HT1A). Focus on hydrogen bonding with piperazine nitrogen and hydrophobic contacts with pyrazine .
  • ADME Prediction: Tools like SwissADME estimate logP (aim for 1–3), BBB permeability, and CYP450 inhibition risks. Adjust substituents to reduce metabolic liability (e.g., replace methyl with trifluoromethyl) .

Advanced: What experimental approaches validate the compound's selectivity across receptor subtypes to minimize off-target effects?

Methodological Answer:

  • Panel Screening: Test against 50+ GPCRs, ion channels, and kinases using competitive binding assays .
  • Functional Assays: Measure intracellular calcium flux (FLIPR) or β-arrestin recruitment (BRET) to assess signaling bias .
  • Counter-Screens: Use knockout cell lines or selective antagonists (e.g., WAY-100635 for 5-HT1A) to confirm target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Piperazin-1-ylmethyl)pyrazine hydrochloride
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2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

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